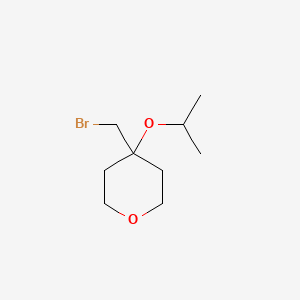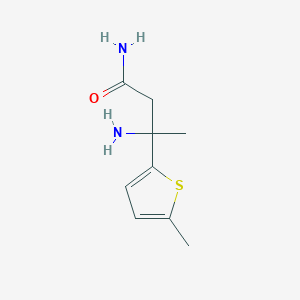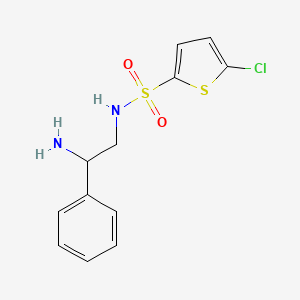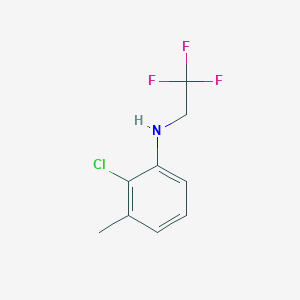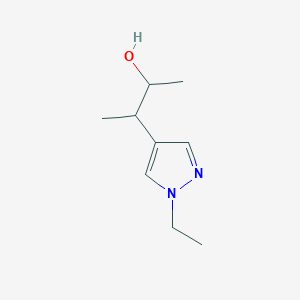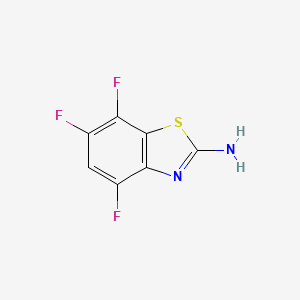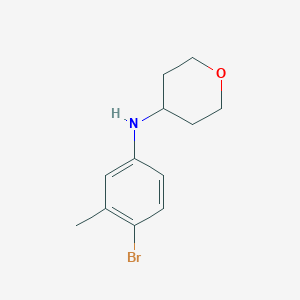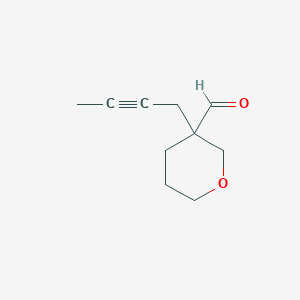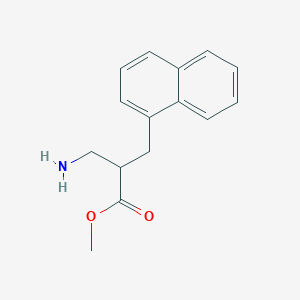
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a thiazolidine-1,1-dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves multi-step reactions starting from commercially available precursors. One common method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This reaction is carried out under mild conditions, often in an inert atmosphere, to yield the desired pyridine derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method involves the use of efficient catalysts and controlled reaction conditions to minimize by-products and maximize the output of the target compound. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(5-Bromo-3-methylpyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can be compared with other similar compounds, such as:
N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide: This compound shares the pyridine ring with bromine and methyl substitutions but differs in the presence of a pivalamide group instead of the thiazolidine-1,1-dione moiety.
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone:
The uniqueness of this compound lies in its combination of the pyridine ring with the thiazolidine-1,1-dione moiety, which provides distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H11BrN2O2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-7-5-8(10)6-11-9(7)12-3-2-4-15(12,13)14/h5-6H,2-4H2,1H3 |
InChI Key |
DCOIPOWBJAVZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCS2(=O)=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


